molecular formula C6H12N4O9 B1210428 Trolnitrate CAS No. 7077-34-1

Trolnitrate

Cat. No.: B1210428
CAS No.: 7077-34-1
M. Wt: 284.18 g/mol
InChI Key: HWKQNAWCHQMZHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trolnitrate can be synthesized from triethanolamine through a nitration process. The reaction involves the use of nitric acid and acetic anhydride as reagents. The process typically occurs in the presence of water, and the reaction conditions must be carefully controlled to ensure the successful formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and technology helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trolnitrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced nitrogen-containing products.

    Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nitric acid, acetic anhydride, and various reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different nitrogen oxides, while reduction reactions may produce amines or other nitrogen-containing compounds.

Scientific Research Applications

Trolnitrate has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new compounds and materials.

    Biology: this compound’s vasodilator activity makes it useful in biological research, particularly in studies related to cardiovascular health and the mechanisms of vasodilation.

    Medicine: In medicine, this compound is used to prevent or alleviate angina pectoris attacks. Its ability to dilate coronary vessels helps improve blood flow and reduce the risk of heart-related complications.

    Industry: this compound is used in the production of various industrial chemicals and materials. .

Mechanism of Action

Trolnitrate exerts its effects primarily through its vasodilator activity. The compound works by relaxing smooth muscle cells in the walls of blood vessels, leading to their dilation. This action is similar to that of other organic nitrates, such as nitroglycerin. The molecular targets and pathways involved in this process include the activation of guanylate cyclase and the subsequent increase in cyclic guanosine monophosphate (cGMP) levels, which leads to smooth muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

    Nitroglycerin: Like trolnitrate, nitroglycerin is an organic nitrate with vasodilator activity. It is commonly used to treat angina pectoris and other cardiovascular conditions.

    Isosorbide dinitrate: Another organic nitrate, isosorbide dinitrate, is used for similar purposes as this compound and nitroglycerin.

    Amyl nitrite: This compound is also a vasodilator and is used in the treatment of angina pectoris.

Uniqueness of this compound

This compound is unique due to its specific chemical structure and properties. Its ability to form stable biphosphate salts, such as metamine, makes it particularly useful in certain medical and industrial applications. Additionally, its synthesis from triethanolamine provides a distinct route compared to other organic nitrates .

Properties

IUPAC Name

2-[bis(2-nitrooxyethyl)amino]ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O9/c11-8(12)17-4-1-7(2-5-18-9(13)14)3-6-19-10(15)16/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKQNAWCHQMZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

588-42-1 (phosphate[1:2])
Record name Trolnitrate [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7023722
Record name Trolnitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7077-34-1
Record name Ethanol, 2,2′,2′′-nitrilotris-, 1,1′,1′′-trinitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7077-34-1
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Record name Trolnitrate [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trolnitrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13719
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Record name Trolnitrate
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Record name Trolnitrate
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Record name TROLNITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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